REACTION_SMILES
|
[Br:21][CH2:22][C:23]([CH2:24][C:25](=[O:26])[O:27][CH3:28])=[O:29].[CH3:13][CH2:14][CH2:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[Na+:30].[Na+:31].[O-:32][C:33](=[O:34])[O-:35].[O-:36][P:37](=[O:38])([O-:39])[O-:40].[O:1]=[CH:2][CH:3]([CH:4]([CH:5]([CH:6]([CH2:7][OH:8])[OH:9])[OH:10])[OH:11])[OH:12]>>[Br:21][CH2:22][CH:23]([CH2:24][C:25](=[O:26])[O:27][CH3:28])[OH:29]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COC(=O)CC(=O)CBr
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC(O)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:21][CH2:22][C:23]([CH2:24][C:25](=[O:26])[O:27][CH3:28])=[O:29].[CH3:13][CH2:14][CH2:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[Na+:30].[Na+:31].[O-:32][C:33](=[O:34])[O-:35].[O-:36][P:37](=[O:38])([O-:39])[O-:40].[O:1]=[CH:2][CH:3]([CH:4]([CH:5]([CH:6]([CH2:7][OH:8])[OH:9])[OH:10])[OH:11])[OH:12]>>[Br:21][CH2:22][CH:23]([CH2:24][C:25](=[O:26])[O:27][CH3:28])[OH:29]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC(O)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |